molecular formula C8H9N3 B1438849 2-Methyl-2-(pyrazin-2-yl)propanenitrile CAS No. 5106-58-1

2-Methyl-2-(pyrazin-2-yl)propanenitrile

Cat. No. B1438849
CAS RN: 5106-58-1
M. Wt: 147.18 g/mol
InChI Key: MCRYYQVFAOPTTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Methyl-2-(pyrazin-2-yl)propanenitrile” is C8H9N3 . The average mass is 147.177 Da and the monoisotopic mass is 147.079651 Da .

Scientific Research Applications

Anticancer Activity

2-Methyl-2-(pyrazin-2-yl)propanenitrile is used in the synthesis of new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These compounds, synthesized via microwave-assisted procedures, have demonstrated anticancer activity against various human cancer cell lines in nine cancer panels. This indicates a potential role in developing new anticancer drugs (Hadiyal et al., 2020).

Photophysical Properties

2-Methyl-2-(pyrazin-2-yl)propanenitrile is part of a series of ruthenium complexes with 3-(pyrazin-2-yl)-1,2,4-triazole ligands. These complexes have been studied for their photophysical properties, such as UV-vis absorption, emission, and resonance Raman spectroscopies. They exhibit interesting properties in their ground and excited states, relevant to materials science and photonics (Nieuwenhuis et al., 1991).

Antibacterial Properties

A mixed pyrazole-diamine/Ni(II) complex including 2-Methyl-2-(pyrazin-2-yl)propanenitrile was investigated for its antibacterial properties. This research highlights its potential in developing new antibacterial agents (Titi et al., 2021).

Synthesis of Chromophores

The compound is used in synthesizing diphenylaminofluorene-based chromophores with various strong π-electron acceptors. These chromophores, significant in optical nonlinearity studies, are useful in developing materials for photonics and electronics (Morales et al., 2013).

Synthesis of Bipyrazoles and Pyrazolylpyrimidines

2-Methyl-2-(pyrazin-2-yl)propanenitrile reacts with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, important for developing new organic compounds (Dawood et al., 2004).

properties

IUPAC Name

2-methyl-2-pyrazin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRYYQVFAOPTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652760
Record name 2-Methyl-2-(pyrazin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyrazin-2-yl)propanenitrile

CAS RN

5106-58-1
Record name 2-Methyl-2-(pyrazin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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